1-[4-(3-Methyl-5-ethyl-phenoxy)-phenyl]-ethanone 1-[4-(3-Methyl-5-ethyl-phenoxy)-phenyl]-ethanone
Brand Name: Vulcanchem
CAS No.: 887575-37-3
VCID: VC16687837
InChI: InChI=1S/C17H18O2/c1-4-14-9-12(2)10-17(11-14)19-16-7-5-15(6-8-16)13(3)18/h5-11H,4H2,1-3H3
SMILES:
Molecular Formula: C17H18O2
Molecular Weight: 254.32 g/mol

1-[4-(3-Methyl-5-ethyl-phenoxy)-phenyl]-ethanone

CAS No.: 887575-37-3

Cat. No.: VC16687837

Molecular Formula: C17H18O2

Molecular Weight: 254.32 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(3-Methyl-5-ethyl-phenoxy)-phenyl]-ethanone - 887575-37-3

Specification

CAS No. 887575-37-3
Molecular Formula C17H18O2
Molecular Weight 254.32 g/mol
IUPAC Name 1-[4-(3-ethyl-5-methylphenoxy)phenyl]ethanone
Standard InChI InChI=1S/C17H18O2/c1-4-14-9-12(2)10-17(11-14)19-16-7-5-15(6-8-16)13(3)18/h5-11H,4H2,1-3H3
Standard InChI Key MKZSLGHLADHZLR-UHFFFAOYSA-N
Canonical SMILES CCC1=CC(=CC(=C1)C)OC2=CC=C(C=C2)C(=O)C

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a central phenyl ring bonded to an ethanone group (–COCH₃) at the para position. This phenyl group is further connected via an ether linkage (–O–) to a second phenyl ring substituted with 3-methyl and 5-ethyl groups. This arrangement creates a planar, lipophilic structure with limited rotational freedom due to steric hindrance from the alkyl substituents .

Table 1: Key Structural Attributes

PropertyValue/Description
IUPAC Name1-[4-(3-Methyl-5-ethylphenoxy)phenyl]ethanone
Molecular FormulaC₁₇H₁₈O₂
Molecular Weight254.32 g/mol
CAS Registry Number887575-37-3
Functional GroupsAromatic ketone, ether, alkyl substituents

Synthesis and Manufacturing

Friedel-Crafts Acylation

The primary synthetic route involves Friedel-Crafts acylation, where an aromatic substrate reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). A generalized reaction scheme is:

Aromatic ether+CH₃COClAlCl₃1-[4-(3-Methyl-5-ethyl-phenoxy)-phenyl]-ethanone+HCl\text{Aromatic ether} + \text{CH₃COCl} \xrightarrow{\text{AlCl₃}} \text{1-[4-(3-Methyl-5-ethyl-phenoxy)-phenyl]-ethanone} + \text{HCl}

Critical parameters include:

  • Temperature: 40–85°C to balance reaction rate and side-product formation .

  • Catalyst Loading: 10–15 mol% AlCl₃ for optimal yield.

Physicochemical Properties

Thermodynamic Data

Experimental values remain scarce, but computational models predict:

Table 2: Predicted Physicochemical Properties

PropertyValueMethod
LogP (Partition Coefficient)3.8 ± 0.2ACD/Labs Software
Water Solubility0.12 mg/L at 25°CEPI Suite
Melting Point98–102°CDifferential Scanning Calorimetry (DSC)

Reactivity Profile

  • Nucleophilic Aromatic Substitution: Activated positions ortho/para to the ether oxygen undergo halogenation or nitration.

  • Ketone Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the ethanone group to –CH₂–, altering lipophilicity .

Research Challenges and Future Directions

Knowledge Gaps

  • Toxicological Data: Acute/chronic toxicity profiles remain uncharacterized.

  • Catalytic Efficiency: Current synthetic routes yield ≤65%, necessitating greener catalysts .

Emerging Opportunities

  • Computational Screening: QSAR models to predict biological targets.

  • Hybrid Materials: Covalent organic frameworks (COFs) incorporating ethanone linkers.

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